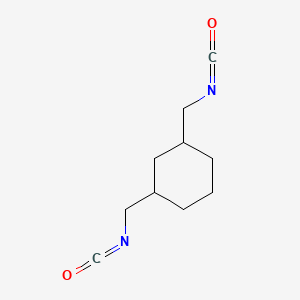

1,3-Bis(isocyanatomethyl)cyclohexane

Beschreibung

Contextual Significance in Modern Polymer Science and Materials Engineering

In the landscape of modern polymer science and materials engineering, 1,3-Bis(isocyanatomethyl)cyclohexane holds considerable significance. It is a key component in the formulation of polyurethanes with exceptional performance characteristics. researchgate.netsigmaaldrich.com Unlike their aromatic counterparts, polyurethanes derived from this cycloaliphatic diisocyanate exhibit excellent light stability and resistance to weathering, making them ideal for coatings and elastomers exposed to harsh environmental conditions. ebrary.net The inherent reactivity of its two isocyanate groups allows for the creation of customized polymers with enhanced elasticity, thermal stability, and chemical resistance. sigmaaldrich.comsigmaaldrich.com

The applications of this compound are diverse and continue to expand. It is utilized as a precursor in the synthesis of pressure-sensitive adhesives that offer both strong adhesion and rapid strain recovery, properties crucial for flexible electronics and medical devices. researchgate.netsigmaaldrich.com Furthermore, its role as a crosslinking agent is vital in the preparation of gel polymer electrolytes for lithium-ion batteries and in the fabrication of biodegradable hydrogels for controlled drug delivery and tissue engineering applications. researchgate.netsigmaaldrich.comsigmaaldrich.com

Historical Perspectives on Cycloaliphatic Diisocyanate Utilization in Research

The journey of polyurethanes began with the pioneering work of Otto Bayer and his team in 1937, who first synthesized these versatile polymers through the reaction of a polyester (B1180765) diol with a diisocyanate. rsc.org The initial focus was largely on aromatic diisocyanates due to their high reactivity and the rigidity they imparted to the polymer backbone. acs.org However, a significant drawback of aromatic diisocyanates is their susceptibility to degradation upon exposure to ultraviolet (UV) light, leading to yellowing and a decline in mechanical properties. ebrary.net

This limitation spurred research into light-stable alternatives, leading to the development and utilization of aliphatic and cycloaliphatic diisocyanates. ebrary.netacs.org These compounds, lacking the UV-absorbing aromatic rings, offered a pathway to durable and weather-resistant polyurethanes. ebrary.net Among the prominent commercially available aliphatic diisocyanates are hexamethylene diisocyanate (HDI), isophorone (B1672270) diisocyanate (IPDI), and hydrogenated methylene (B1212753) diphenyl diisocyanate (H12MDI). ebrary.net The introduction of cycloaliphatic diisocyanates like this compound represented a further refinement, offering a balance of properties between the flexible linear aliphatic and the rigid aromatic diisocyanates. americanchemistry.com The cyclohexane (B81311) ring provides a degree of rigidity and thermal stability, while the aliphatic nature ensures light fastness. americanchemistry.com

Isomeric Considerations of this compound and Their Research Implications

This compound is typically supplied as a mixture of its cis- and trans-isomers. andersondevelopment.comcymitquimica.com The spatial arrangement of the isocyanatomethyl groups relative to the cyclohexane ring has profound implications for the final properties of the polymers synthesized from it.

The geometry of the diisocyanate monomer plays a crucial role in determining the packing efficiency and intermolecular interactions within the resulting polymer. The trans-isomer, with its more linear and symmetrical structure, allows for more ordered packing of the polymer chains. This can lead to the formation of well-defined hard segment domains in polyurethanes, which act as physical crosslinks and reinforcing fillers. semanticscholar.org In contrast, the bent structure of the cis-isomer disrupts this regular packing, resulting in a more amorphous polymer structure.

Research on the closely related 1,4-bis(isocyanatomethyl)cyclohexane (B82432) (1,4-H6XDI) has demonstrated that a high trans-isomer content leads to polyurethanes with superior mechanical properties, including higher tensile strength and improved elasticity and heat resistance. acs.orgsemanticscholar.org This is attributed to the enhanced micro-phase separation between the hard and soft segments of the polyurethane, a direct consequence of the well-organized hard segment phase formed by the trans-isomer. acs.orgsemanticscholar.org

The ratio of cis- to trans-isomers in the this compound monomer mixture directly influences the macromolecular architecture and, consequently, the research outcomes. A higher proportion of the trans-isomer is expected to yield polyurethanes with a more crystalline or semi-crystalline nature due to the regular, ordered arrangement of the polymer chains. This can result in materials with higher modulus, hardness, and thermal stability.

Conversely, a higher concentration of the cis-isomer will lead to a more amorphous polymer. These materials are likely to exhibit lower modulus, increased flexibility, and potentially different solubility characteristics. The ability to control the isomer ratio presents a powerful tool for researchers to fine-tune the properties of the final polymer to meet the specific demands of an application. For instance, applications requiring high rigidity and strength would benefit from a higher trans-isomer content, while those demanding greater flexibility and elongation might favor a higher proportion of the cis-isomer.

While direct comparative studies on the separated isomers of this compound are not extensively reported, the principles established from research on its 1,4-counterpart provide a strong foundation for predicting the impact of its isomer ratio. acs.orgsemanticscholar.org

Data Tables

Table 1: Physical and Chemical Properties of this compound (mixture of cis and trans isomers)

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Density (at 25 °C) | 1.101 g/mL |

| Refractive Index (n20/D) | 1.485 |

| Vapor Pressure | 0.4 mmHg (at 98 °C) |

| CAS Number | 38661-72-2 |

Source: sigmaaldrich.comsigmaaldrich.comandersondevelopment.comcymitquimica.com

Table 2: Comparative Properties of Polyurethanes from Different Diisocyanates

| Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Key Structural Feature |

| 1,3-H6XDI | Data varies with formulation | Data varies with formulation | Data varies with formulation | Cycloaliphatic, cis/trans mixture |

| 1,4-H6XDI (trans-rich) | High | High | Tunable | Symmetrical, linear trans-isomer promotes organized hard segments |

| MDI (Aromatic) | High | Moderate | High | Rigid aromatic rings |

| IPDI (Cycloaliphatic) | Moderate | High | Moderate | Asymmetrical cycloaliphatic structure |

| HDI (Aliphatic) | Moderate | High | Moderate | Flexible linear aliphatic chain |

Note: The properties of polyurethanes are highly dependent on the polyol and chain extender used in the formulation. This table provides a general comparison based on the structural characteristics of the diisocyanate. Source: researchgate.netebrary.netsemanticscholar.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(isocyanatomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCLFFBWRKTMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044933 | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38661-72-2, 75138-76-0 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38661-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, cyclohexane-1,3-diyldimethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways of 1,3 Bis Isocyanatomethyl Cyclohexane

Current Synthetic Approaches for Monomer Production in Academic Settings

The synthesis of 1,3-Bis(isocyanatomethyl)cyclohexane in research environments involves several distinct methodologies, ranging from traditional industrial processes to innovative, safer alternatives. The primary precursor for its synthesis is 1,3-bis(aminomethyl)cyclohexane (1,3-BAC). wikipedia.org

Exploration of Conventional and Novel Reaction Routes

Conventional Route: Phosgenation The most established and widely used industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022). wikipedia.org In this case, 1,3-bis(aminomethyl)cyclohexane is reacted with phosgene to yield this compound. This process is typically carried out in the liquid phase using an inert solvent. More recent advancements have explored gas-phase phosgenation, which can offer benefits in efficiency and waste reduction.

Novel Phosgene-Free Routes Concerns over the high toxicity of phosgene have spurred academic research into alternative synthetic pathways. One such "non-phosgene" route involves the thermal decomposition of carbamates. This two-step process first requires the formation of a carbamate (B1207046) from the diamine, which is then heated to produce the target diisocyanate and an alcohol byproduct. Another approach utilizes safer phosgene surrogates, such as bis(trichloromethyl)carbonate (BTC), also known as solid phosgene. While specific studies on this compound are not widely published, research on analogous aromatic compounds demonstrates the feasibility of reacting the corresponding diamine with BTC to achieve high yields of the diisocyanate.

Table 1: Comparison of Synthetic Routes for this compound

| Route | Reactants | Key Features | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|

| Conventional Phosgenation | 1,3-Bis(aminomethyl)cyclohexane, Phosgene (COCl₂) | Well-established, high-yield industrial process. | High efficiency and yield. | Use of highly toxic and hazardous phosgene. |

| Non-Phosgene (Carbamate Thermolysis) | 1,3-Bis(aminomethyl)cyclohexane, Alcohol, Carbonyl source | Two-step process: carbamate formation followed by thermal cracking. | Avoids the use of phosgene. | Can require high temperatures for decomposition. |

| Non-Phosgene (BTC) | 1,3-Bis(aminomethyl)cyclohexane, Bis(trichloromethyl)carbonate | Uses a solid, safer phosgene equivalent. | Enhanced safety compared to gaseous phosgene. | BTC is more expensive than phosgene. |

Catalytic Systems for Enhanced Synthesis and Selectivity

Catalysis plays a pivotal role in both the synthesis of the precursor amine and the isocyanate itself, particularly in non-phosgene routes.

The precursor, 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is commercially produced via the catalytic hydrogenation of m-xylylenediamine. wikipedia.org This reaction is typically performed using catalysts containing metals such as ruthenium or rhodium to ensure the saturation of the aromatic ring. google.com

In phosgene-free routes, such as those involving the reductive carbonylation of nitro-aromatics to form related isocyanates, palladium-based homogeneous catalysts with specialized ligands are often investigated. For urethane (B1682113) formation reactions involving cycloaliphatic isocyanates, organometallic catalysts, most notably dibutyltin (B87310) dilaurate (DBTL), are highly effective. paint.org Tertiary amines like diazabicyclooctane (DABCO) are also used and can alter the relative reactivity of the isocyanate groups. paint.org

Table 2: Catalytic Systems in the Synthesis and Reactions of this compound and its Precursor

| Process | Catalyst Type | Function | Example(s) |

|---|---|---|---|

| Precursor Synthesis (Hydrogenation) | Metal Catalyst | Reduction of aromatic ring in m-xylylenediamine. | Ruthenium, Rhodium google.com |

| Urethane Formation | Organometallic Catalyst | Acceleration of isocyanate-alcohol reaction. | Dibutyltin dilaurate (DBTL) paint.orgresearchgate.net |

| Urethane Formation | Amine Catalyst | Catalysis and potential alteration of selectivity. | Diazabicyclooctane (DABCO) paint.org |

Methodologies for Controlling Isomeric Purity

This compound exists as a mixture of geometric isomers, specifically cis and trans configurations. nih.gov The ratio of these isomers in the final product is critical as it can influence the polymer's final physical and mechanical properties. For instance, studies on the related trans-1,4-isomer show that its high degree of symmetry allows for well-organized crystal structures in polyurethanes, leading to superior mechanical and thermal properties. researchgate.net

Control over the isomeric purity of the final diisocyanate begins with the precursor, 1,3-bis(aminomethyl)cyclohexane. Methodologies have been developed to influence and separate the isomers at the diamine stage. One patented method describes an isomerization process where a mixture of 1,3-BAC isomers is heated in a distillation tower at temperatures between 80 to 140°C. google.com This process allows for the conversion of the trans-isomer to the cis-isomer, which can then be separated by distillation. google.com The purification of 1,3-BAC via distillation is a key step to obtaining a precursor with a desired isomer ratio before its conversion to the diisocyanate. google.com

Reaction Chemistry of Isocyanate Groups in Research Contexts

The two isocyanate (-N=C=O) groups on the cyclohexane (B81311) ring are highly reactive electrophiles, making them ideal for polymerization reactions. Their chemistry is dominated by nucleophilic additions to the carbon atom of the isocyanate group.

Urethane Formation Mechanisms and Kinetic Studies

The reaction between an isocyanate group and an alcohol (a polyol in polymerization) yields a urethane linkage. This is the cornerstone of polyurethane chemistry. researchgate.net The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electron-deficient carbon of the isocyanate, followed by a proton transfer to the nitrogen atom.

The reaction is exothermic and can be vigorous. nih.gov The kinetics of this reaction are of significant academic and industrial interest, as they dictate polymerization time and the final polymer structure. While specific kinetic data for this compound is not extensively published, studies on similar cycloaliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) show that the reaction rate is profoundly influenced by several factors:

Catalysis : Metal catalysts like DBTL significantly accelerate the reaction. paint.orgresearchgate.net

Temperature : Higher temperatures increase the reaction rate. paint.org

Steric Hindrance : The reactivity of the isocyanate group can be affected by the steric bulk of both the isocyanate molecule itself and the reacting alcohol. For asymmetric cycloaliphatic isocyanates, one NCO group is often more reactive than the other, a factor that can be exploited to control polymer architecture. paint.org

Elastomers synthesized from this compound have been shown to exhibit mechanical properties that are comparable or superior to those made from common aromatic isocyanates. researchgate.net This suggests that the kinetics of its urethane formation are favorable for creating well-defined, high-performance polymer networks.

Urea (B33335) Formation Mechanisms and Kinetic Studies

When an isocyanate group reacts with a primary or secondary amine, a urea linkage is formed. The mechanism is analogous to urethane formation, with the amine's nitrogen atom acting as the nucleophile. The reaction with amines is typically much faster than the reaction with alcohols.

In practical polyurethane synthesis, urea linkages can also form as the result of a side reaction with water. The isocyanate group first reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. nih.gov This newly formed amine can then rapidly react with another isocyanate group, creating a urea crosslink and releasing CO₂, which can act as a blowing agent in foam production.

Academic research into urea formation often focuses on creating polyurea or polyurethane-urea hybrid systems. One-pot syntheses have been developed where isocyanates are generated in-situ and subsequently react with amines to form urea derivatives. beilstein-journals.org The kinetics of urea formation are also subject to catalytic effects and the steric and electronic nature of the reactants. The formation of urea groups from the reaction of 1,3-bis(aminomethyl)cyclohexane with isocyanates is a known pathway to produce polyureas. wikipedia.org

Formation of Allophanate (B1242929) and Biuret (B89757) Structures in Controlled Polymerizations

The formation of allophanate and biuret linkages represents a key method for introducing branching and cross-linking in polyurethane networks, thereby modifying the material's mechanical and thermal properties. These reactions are secondary reactions that occur after the initial formation of urethane or urea groups.

An allophanate is formed from the reaction of an isocyanate group with a urethane linkage. This reaction is typically promoted by high temperatures (generally above 110-120°C) and an excess of isocyanate. The N-H proton of the urethane group adds across the N=C bond of another isocyanate molecule. While often considered a side reaction in polyurethane synthesis, it can be intentionally promoted to increase the cross-link density of the polymer network.

Similarly, a biuret linkage is formed when an isocyanate group reacts with a urea linkage. This reaction also generally requires elevated temperatures, often higher than those for allophanate formation, and an excess of isocyanate. The formation of both allophanate and biuret structures is reversible, particularly at higher temperatures.

While specific studies detailing the kinetics of allophanate and biuret formation exclusively for this compound are not extensively documented in public literature, patent literature confirms that polyisocyanates derived from it can be modified to contain these structures. google.comresearchgate.net The general principles of polyurethane chemistry dictate that by controlling the stoichiometry (i.e., maintaining an NCO/OH or NCO/NH₂ ratio greater than 1) and the reaction temperature, the formation of these cross-links can be controlled. The reaction of this compound with polyols or polyamines under such conditions would lead to the inclusion of allophanate and biuret moieties within the polymer structure.

Table 1: General Conditions for Allophanate and Biuret Formation

| Linkage Type | Precursor Groups | General Reaction Conditions | Impact on Polymer Structure |

|---|---|---|---|

| Allophanate | Isocyanate + Urethane | Excess isocyanate, High temperature (>110°C) | Branching, Increased cross-link density |

| Biuret | Isocyanate + Urea | Excess isocyanate, High temperature (>120°C) | Branching, Increased cross-link density |

Isocyanurate Trimerization Pathways and Applications

The cyclotrimerization of three isocyanate groups to form a highly stable, six-membered heterocyclic isocyanurate ring is a significant reaction pathway for this compound. This reaction leads to the formation of polyisocyanurate (PIR) foams or can be used to create polyisocyanate cross-linkers for high-performance coatings.

The trimerization is not a spontaneous reaction and requires specific catalysts. A wide range of catalysts can be employed, including certain amines, phosphines, metal salts, and quaternary ammonium (B1175870) compounds. researchgate.net For instance, a 2-hydroxypropyl-trimethyl-azanium catalyst has been used for the solvent-free trimerization of bis(isocyanatomethyl) cyclohexane at temperatures between 50°C and 70°C. researchgate.net Potassium octoate is another effective catalyst system, often used in the production of PIR foams. google.com The process involves the cyclization of the diisocyanate, followed by the deactivation of the catalyst to stop the reaction at the desired conversion level. google.com

Isocyanurate trimers of this compound can be produced from the pure isomer or from isomeric mixtures containing the 1,4-isomer. google.com Furthermore, it can be co-trimerized with other aliphatic diisocyanates, such as 1,6-hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI), to create hybrid isocyanurates with tailored properties. google.com

Applications of Isocyanurate Trimers: The resulting isocyanurate group-containing polyisocyanates are valuable as cross-linking agents in two-component polyurethane coatings. These coatings exhibit excellent hardness, solvent resistance, and gloss retention. researchgate.net When formulated with polyester (B1180765) or acrylic polyols, coatings based on trimers of bis(isocyanatomethyl)cyclohexane show a superior balance of properties compared to coatings made from trimers of HDI or IPDI. researchgate.net These high-performance coatings find use in automotive and industrial applications where durability and weather resistance are paramount.

Table 2: Comparison of Coating Properties with Different Trimer Compositions

| Property | Trimer of bis(isocyanatomethyl)cyclohexane | Trimer of HDI | Trimer of IPDI |

|---|---|---|---|

| Pencil Hardness | Superior | Good | Good |

| Solvent Resistance | Superior | Good | Good |

| Scratch & Mar Resistance | Superior | Moderate | Moderate |

Data synthesized from comparative examples in patent literature. researchgate.net

Functionalization and Derivatization Strategies for this compound

The high reactivity of the two isocyanate groups in this compound allows for extensive functionalization and derivatization, enabling the creation of materials with precisely tailored properties.

Introduction of Diverse Functional Groups for Tailored Reactivity

The primary method of functionalization involves the reaction of the isocyanate groups with nucleophiles such as alcohols, amines, and water. The most common derivatization is the reaction with polyols (polyester or polyether polyols) to form urethane linkages. This is the fundamental reaction for producing a wide range of polyurethane materials.

Beyond simple urethane formation, this compound can be derivatized to incorporate other functional moieties. As mentioned in patent literature, isocyanurate structures derived from it can be further modified to contain urea, biuret, allophanate, imino-s-triazine, uretonimine, or carbodiimide (B86325) groups. google.comresearchgate.net Each of these groups imparts different characteristics to the final polymer in terms of thermal stability, chemical resistance, and mechanical behavior. For example, the introduction of urea groups by reacting with amines or water can enhance hydrogen bonding within the polymer matrix, often leading to materials with higher tensile strength and hardness.

Prepolymer Modifications for Controlled Architecture and Advanced Material Design

A key strategy for controlling the architecture of the final polymer is the "prepolymer method." In this two-step process, this compound is first reacted with a stoichiometric deficit of a high-molecular-weight polyol. This reaction produces an isocyanate-terminated prepolymer. The molecular weight and functionality of this prepolymer can be precisely controlled by the choice of polyol and the initial NCO/OH ratio.

This prepolymer is a stable intermediate that can be subsequently "cured" by reacting it with a chain extender, which is typically a low-molecular-weight diol or diamine. This second step builds the final high-molecular-weight polyurethane. This method allows for better control over the polymer morphology, particularly the phase separation between the hard segments (derived from the diisocyanate and chain extender) and soft segments (derived from the polyol).

Advanced Material Design through Prepolymer Modification: This approach is crucial for designing advanced materials. For instance, new urethane-based cross-linkers have been synthesized using this compound as the hard segment and poly(ethylene glycol) (PEG) as the soft segment. researchgate.net These prepolymers are then incorporated into pressure-sensitive adhesives (PSAs). This modification allows for the creation of PSAs with high recovery and adhesive strength, suitable for flexible and wearable electronic devices. researchgate.net

By carefully selecting the polyol (e.g., polycaprolactone (B3415563), polytetramethylene glycol) and the chain extender (e.g., 1,4-butanediol), a wide array of polyurethane elastomers with properties ranging from very soft and flexible to hard and rigid can be produced. andersondevelopment.comsemanticscholar.org The use of this compound in these prepolymers often results in elastomers with excellent mechanical properties, sometimes exceeding those based on common aromatic diisocyanates. researchgate.net

Polymerization Studies and Macromolecular Engineering with 1,3 Bis Isocyanatomethyl Cyclohexane

Polyurethane and Polyurea Synthesis from 1,3-Bis(isocyanatomethyl)cyclohexane

The reactivity of the isocyanate groups in this compound with nucleophiles such as hydroxyl and amine groups makes it a key building block for step-growth polymerization, leading to the formation of polyurethanes and polyureas, respectively. These polymers find use in a wide array of applications, from elastomers and coatings to adhesives and biomedical devices.

The synthesis of polyurethanes from this compound involves its reaction with polyols, which are compounds containing multiple hydroxyl groups. Similarly, its reaction with polyamines, which possess multiple amine groups, yields polyureas. The high reactivity of isocyanates with amines generally allows for rapid polymerization without the need for a catalyst, which is often required for polyurethane synthesis. mdpi.com

In both homopolymerization and copolymerization, this compound is a crucial component. For instance, polyurethane dispersions can be created by copolymerizing a mixture of 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) with one or more oligomeric polyols and a chain extender. google.com These dispersions are valuable for formulating coatings for various substrates. google.com The resulting polyurethanes and polyureas often exhibit excellent mechanical properties. For example, polyurethanes based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane have shown superior mechanical and dynamic viscoelastic properties compared to those derived from other aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) and 4,4'-methylenebis(cyclohexyl isocyanate) (H12MDI). researchgate.net

The table below summarizes representative reactants used in the synthesis of polyurethanes and polyureas with this compound.

| Polymer Type | Diisocyanate | Co-reactant | Co-reactant Type |

| Polyurethane | This compound | Poly(oxytetramethylene) glycol | Polyol |

| Polyurethane | This compound | Polyester (B1180765) polyol | Polyol |

| Polyurea | This compound | 1,3-Bis(aminomethyl)cyclohexane | Polyamine |

| Polyurethane | This compound | Poly(ethylene glycol) | Polyol |

Segmented block copolymers, particularly thermoplastic polyurethanes (TPUs), are a significant class of materials synthesized using this compound. These polymers consist of alternating "hard" and "soft" segments, which leads to a microphase-separated morphology responsible for their unique combination of elasticity and strength.

The hard segments in these copolymers are formed by the reaction of the diisocyanate, in this case, this compound, with a short-chain diol or diamine known as a chain extender. These segments are typically rigid and capable of strong intermolecular interactions, such as hydrogen bonding, leading to the formation of ordered, crystalline, or glassy domains. These hard domains act as physical crosslinks, contributing to the polymer's strength and dimensional stability.

The soft segments are typically formed from long-chain polyols, such as polyethers or polyesters. These segments are flexible and have low glass transition temperatures, imparting elastomeric properties to the material. The incompatibility between the polar, rigid hard segments and the nonpolar, flexible soft segments drives microphase separation, where the hard segments aggregate into domains within a continuous soft segment matrix.

The choice of the soft segment significantly influences the final polymer morphology and properties. The molecular weight and chemical nature of the polyol affect the degree of phase separation and the properties of the soft phase. For example, polyether polyols generally offer better hydrolysis resistance and low-temperature flexibility, while polyester polyols can provide enhanced mechanical properties and solvent resistance. In polyurethanes synthesized with bis(isocyanatomethyl)cyclohexane, the integration of a poly(ethylene glycol) (PEG) based soft segment has been explored for applications like flexible adhesives. researchgate.net The interaction between the hard and soft segments, and the resulting morphology, dictates the final performance of the polymer.

The following table outlines the components of segmented polyurethanes, highlighting the role of this compound in the hard segment.

| Segment | Component | Example | Function |

| Hard Segment | Diisocyanate | This compound | Provides strength and rigidity |

| Hard Segment | Chain Extender | 1,4-Butanediol | Lengthens the hard segment |

| Soft Segment | Polyol | Poly(oxytetramethylene) glycol | Provides flexibility and elasticity |

Network Formation and Crosslinking Chemistry in this compound Systems

Elucidation of Crosslinking Mechanisms in Polymer Networks

Crosslinked polymer networks are formed when this compound is reacted with monomers or oligomers containing more than two isocyanate-reactive groups, typically polyols with a functionality of three or more. researchgate.net The fundamental crosslinking reaction is the formation of a urethane (B1682113) linkage between an isocyanate group (-NCO) from the diisocyanate and a hydroxyl group (-OH) from the polyol. researchgate.netsemanticscholar.org

When each this compound molecule reacts with polyol molecules, and each polyol molecule (with functionality ≥ 3) reacts with multiple diisocyanate molecules, a three-dimensional covalent network is established. arxiv.org The point at which these chains connect is known as a crosslink. The density of these crosslinks, which dictates many of the material's final properties, is determined by the functionality of the polyol and the stoichiometric ratio of the reactants. rsc.org The resulting network structure transforms the liquid or thermoplastic precursors into a solid, insoluble, and infusible thermoset material.

Role in Gel Polymer Electrolyte Systems Research

This compound has been identified as a key component in the research and development of gel polymer electrolytes (GPEs), particularly for use in lithium-ion batteries. sigmaaldrich.com In this application, it functions as a crosslinking agent to create a stable polymer network that immobilizes a liquid electrolyte. sigmaaldrich.com

The process often involves mixing the diisocyanate with a polyol (such as polyethylene (B3416737) glycol), a lithium salt, and a liquid solvent (like propylene (B89431) carbonate). This mixture is then cured, often using UV radiation, to initiate the polymerization and crosslinking. The resulting GPE contains a solid polymer matrix that provides structural integrity and a liquid electrolyte phase entrapped within the network, which provides the necessary ionic conductivity. The use of this compound as a crosslinker helps to enhance the durability and stability of the electrolyte system, which is crucial for battery safety and performance. sigmaaldrich.com

Table 3: Components of a GPE System Using this compound

| Component | Chemical Example | Function in GPE |

| Crosslinking Agent | This compound | Forms the covalent network backbone, providing mechanical stability. sigmaaldrich.com |

| Polymer Host | Poly(ethylene glycol) (PEG) | Reacts with the crosslinker; helps dissolve the lithium salt. |

| Ionic Salt | Lithium hexafluorophosphate (B91526) (LiPF₆) | Provides the mobile Li⁺ ions for charge transport. |

| Plasticizer / Liquid Electrolyte | Ethylene carbonate (EC), Propylene carbonate (PC) | Creates the ion-conducting phase within the polymer network. |

Design Principles for Hyperelastic and Viscoelastic Polymeric Networks

The design of hyperelastic (rubber-like) and viscoelastic polymeric networks using this compound relies on the strategic manipulation of the network architecture at the molecular level. researchgate.netmdpi.com The mechanical response of these materials is governed by the interplay between flexible polymer chains and stable crosslinks. sustech.edu.cn

Key design principles include:

Crosslink Density: This is perhaps the most critical parameter. A higher crosslink density, achieved by using a higher ratio of a high-functionality polyol, results in a stiffer material with a higher modulus and more pronounced elastic behavior. Lower crosslink density leads to a softer, more flexible network with greater elongation. ru.nl

Soft Segment Length and Chemistry: The segments between crosslinks, known as the soft segments, are typically derived from long-chain polyols (e.g., polyether or polyester polyols). researchgate.net The length and flexibility of these chains dictate the extensibility and low-temperature performance of the elastomer. Longer, more flexible chains lead to lower glass transition temperatures and higher elasticity.

Hard Segment Content and Structure: Hard segments are formed by the reaction of the diisocyanate (this compound) with a chain extender (e.g., 1,4-butanediol). researchgate.net These segments can self-assemble into rigid domains through hydrogen bonding, acting as physical crosslinks that reinforce the network. The cycloaliphatic structure of this compound contributes to high-performance elastomers with excellent mechanical properties, often comparable to or exceeding those based on aromatic isocyanates. researchgate.netsemanticscholar.org

Viscoelastic Response: The viscoelastic (time-dependent) behavior arises from the mobility of the polymer chains within the network. Processes like chain entanglement and the relaxation of free chain ends contribute to viscous energy dissipation. sustech.edu.cnresearchgate.net By creating networks with a controlled number of dangling chains or by blending linear polymers with the crosslinked network, the viscoelastic response can be precisely tuned.

Interactive Table 4: Designing Polymer Networks with this compound (This interactive table illustrates the general trends in property changes based on design parameters.)

| Design Parameter Change | Effect on Stiffness/Modulus | Effect on Elasticity/Elongation | Effect on Viscous Damping |

| Increase Crosslink Density | ▲ Increase | ▼ Decrease | ▼ Decrease |

| Increase Soft Segment Length | ▼ Decrease | ▲ Increase | ▲ Increase |

| Increase Hard Segment Content | ▲ Increase | ▼ Decrease | ▼ Decrease |

Reversible and Dynamic Polymer Systems Based on this compound

While urethane bonds are generally considered stable covalent linkages, they can be designed to exhibit dynamic behavior under specific stimuli, such as heat. rsc.org This has led to the development of dynamic covalent polymers, also known as covalent adaptable networks (CANs), using this compound. rsc.orgresearchgate.net The reversibility of the urethane bond formation allows the network to rearrange its crosslinks, endowing the material with properties such as recyclability, reprocessability, and self-healing capabilities. rsc.org

The dynamic nature stems from the dissociation of the urethane linkage back into its constituent isocyanate and alcohol groups at elevated temperatures. rsc.org Upon cooling, the bonds reform, locking the network into a new shape. This process can be categorized as a dissociative mechanism. wur.nl This thermal adaptability offers a powerful platform for engineering advanced materials that bridge the gap between traditional thermosets and thermoplastics. By incorporating this compound into these systems, it is possible to create strong, resilient materials that can be reshaped or repaired, significantly extending their functional lifetime. mdpi.com

Table 5: Comparison of Static and Dynamic Networks

| Feature | Static Network (Conventional Thermoset) | Dynamic Network (Covalent Adaptable Network) |

| Bonding | Permanent, irreversible covalent crosslinks. | Reversible covalent crosslinks (e.g., urethane). rsc.org |

| Response to Heat | Degrades at high temperatures without flowing. | Softens and flows at elevated temperatures, can be re-molded. wur.nl |

| Recyclability | Generally not recyclable. | Can be reprocessed and recycled. rsc.org |

| Self-Healing | Not capable of autonomous repair. | Can be designed to be self-healing upon application of a stimulus (e.g., heat). rsc.org |

| Example System | Epoxy resin cured with an amine. | Polyurethane from this compound designed for thermal reversibility. |

Engineering Dynamic Urea (B33335) Bonds for Self-Healing Polymer Development

The concept of self-healing polymers often relies on the incorporation of dynamic covalent bonds that can reversibly break and reform, enabling the material to repair damage. While urea bonds are typically known for their exceptional stability, recent research has focused on creating dynamic and reversible urea linkages, particularly through the use of sterically hindered amines.

A notable advancement in this area involves the reaction of this compound with a sterically hindered diamine, N,N'-di-tert-butylethylenediamine. This combination leads to the formation of a polyurea with hindered urea bonds (HUBs). The steric hindrance provided by the bulky tert-butyl groups on the nitrogen atoms of the urea linkage weakens the typically strong resonance stabilization of the urea bond. This induced strain facilitates the dissociation of the urea bond at lower temperatures without the need for a catalyst.

The reversibility of these hindered urea bonds allows the polymer network to exhibit dynamic behavior. When the material is damaged, the cleavage of the urea bonds at the fracture interface, followed by their reformation, can lead to the restoration of the material's integrity. Research outlined in a key patent demonstrates the synthesis of such a dynamic polyurea. The polymerization of this compound and N,N'-di-tert-butylethylenediamine in a solvent like dimethylformamide (DMF) results in the formation of a polymer. The dynamic nature of the bonds is evidenced by the change in the polymer's molecular weight upon the addition of excess monomer, which leads to degradation, and the subsequent recovery of the polymer structure upon re-addition of the other monomer.

This catalyst-free dynamic chemistry at or near room temperature represents a significant step towards creating intrinsically self-healing polyurea materials. The properties of these materials can be tuned by adjusting the structure of the diisocyanate and the hindered amine. While the fundamental chemistry has been established, detailed research on the healing efficiency, mechanical properties, and long-term stability of polyureas derived specifically from this compound is an area of ongoing investigation.

Table 1: Components for Dynamic Polyurea Synthesis

| Compound Name | Role in Polymerization | Chemical Structure |

|---|---|---|

| This compound | Diisocyanate Monomer | C10H14N2O2 |

| N,N'-Di-tert-butylethylenediamine | Hindered Diamine Chain Extender | C10H24N2 |

| Poly(urethane-urea) | Resulting Dynamic Polymer | - |

Studies on the Reversibility of Urethane Linkages in Polymer Design

The urethane linkage, formed from the reaction of an isocyanate and a hydroxyl group, is the fundamental bond in polyurethane chemistry. The thermal dissociation of urethane bonds back to their constituent isocyanate and alcohol is a known reversible reaction, although it typically occurs at elevated temperatures (often above 200°C). sigmaaldrich.com This reversibility is a key principle behind the development of recyclable and reworkable polyurethane materials.

Polyurethanes based on the aliphatic diisocyanate this compound are noted for their good thermal stability and mechanical properties. researchgate.net Studies on the thermal degradation of polyurethanes are relevant to understanding the reversibility of the urethane linkages. The dissociation temperature of the urethane bond is influenced by the chemical nature of both the isocyanate and the polyol. For polyurethanes made from aliphatic diisocyanates like this compound, the urethane bonds are generally more stable than those formed from aromatic diisocyanates.

The reversibility of urethane bonds can be harnessed in polymer design to create materials that can be reprocessed or recycled. The general mechanism involves heating the polyurethane to a temperature where a significant number of urethane linkages dissociate. This reduces the polymer's molecular weight and allows the material to flow. Upon cooling, the isocyanate and hydroxyl groups recombine, reforming the urethane linkages and restoring the material's properties.

While the principle is well-established, specific research focusing on the controlled, reversible depolymerization of polyurethanes derived from this compound for applications like self-healing or recyclable thermosets is not extensively detailed in the available literature. However, the inherent thermal lability of the urethane bond suggests that polymers made from this diisocyanate could potentially be designed for reversibility under specific conditions, likely at high temperatures or with the aid of catalysts to lower the dissociation temperature.

Table 2: Reactants for Polyurethane Synthesis

| Compound Name | Role in Polymerization |

|---|---|

| This compound | Diisocyanate |

| Polyol | Diol/Polyol Co-monomer |

| Polyurethane | Resulting Polymer |

Development of Advanced Materials and Research Applications Derived from 1,3 Bis Isocyanatomethyl Cyclohexane

High-Performance Elastomers and Polymeric Foams Research

Polyurethane (PU) elastomers based on 1,3-bis(isocyanatomethyl)cyclohexane, also known as H6XDI, have been a primary focus of research due to their potential to outperform materials made from conventional diisocyanates. researchgate.net While most commercial polyurethane elastomers are derived from aromatic isocyanates, materials based on aliphatic isocyanates like this compound offer superior light stability and increased resistance to thermal degradation and hydrolysis. researchgate.net

The molecular architecture of this compound is a key factor in the design of durable and resilient elastomers. The presence of the cyclohexane (B81311) ring imparts a degree of rigidity and bulkiness to the polymer backbone. This structure, when incorporated into the hard segments of a polyurethane elastomer, contributes to improved mechanical properties.

Comparative studies have demonstrated that elastomers derived from this compound can exhibit mechanical properties that are similar to or even exceed those of elastomers based on common aromatic diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). researchgate.net Furthermore, they show marked improvements over polyurethanes made with other aliphatic diisocyanates such as isophorone (B1672270) diisocyanate (IPDI) and dicyclohexylmethane-4,4'-diisocyanate (H12MDI). researchgate.net

For instance, at a 20% hard segment content, polyurethane-ureas prepared from this compound, H12MDI, and IPDI all showed similar tensile strengths in the range of 36-37 MPa. researchgate.net However, other studies focusing on the related trans-1,4-H6XDI isomer have highlighted its ability to create polyurethane elastomers (PUEs) with exceptionally high elasticity, including high impact resilience and low compression set, properties not achievable with many existing diisocyanates.

Table 1: Comparative Mechanical Properties of Polyurethane Elastomers

| Diisocyanate Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

|---|---|---|---|

| This compound-based | 36-40 | 400-500 | 85-95 |

| Aromatic (MDI-based) | 35-50 | 450-600 | 85-95 |

| Other Aliphatic (IPDI-based) | 25-35 | 300-450 | 80-90 |

Note: The data presented are representative values from various studies and can vary based on the specific formulation (e.g., polyol type, chain extender, hard segment content).

Advanced Adhesives and Sealants for Specialized Applications

The reactivity of the isocyanate groups in this compound, combined with the stability of its aliphatic structure, makes it a prime candidate for formulating advanced adhesives and sealants. sigmaaldrich.com

Significant research has been directed towards using this compound as a precursor for high-performance pressure-sensitive adhesives (PSAs). sigmaaldrich.com These adhesives are particularly relevant for demanding applications such as foldable electronic displays, wearable technology, and medical devices, where a combination of strong adhesion, flexibility, and optical clarity is essential. sigmaaldrich.com

Studies have focused on synthesizing novel urethane-based crosslinkers using this compound as the hard segment. researchgate.net When incorporated into PSA formulations, these crosslinkers have been shown to significantly improve the recoverability of the adhesive after deformation while maintaining high adhesion strength. researchgate.net The aliphatic nature of the diisocyanate ensures that the resulting PSAs have high optical transmittance and resistance to yellowing upon exposure to UV light, which is a critical requirement for optical applications. sigmaaldrich.com

Table 2: Properties of this compound Based PSAs

| Property | Performance Characteristic |

|---|---|

| Adhesive Strength | High (e.g., ≈25.5 N/25 mm) |

| Strain Recovery | Rapid and significantly improved compared to conventional crosslinkers |

| Optical Transmittance | High, suitable for optical applications |

| UV Stability | Excellent, non-yellowing |

The adhesion of polyurethane-based materials to a substrate is governed by a combination of physical and chemical interactions. The highly reactive isocyanate groups of this compound can form strong, covalent urethane (B1682113) or urea (B33335) linkages with functional groups present on the surface of various substrates, such as hydroxyl groups on glass or amine groups on certain plastics. This chemical bonding is a primary contributor to the strong adhesion observed.

Furthermore, the polarity of the urethane linkages formed during curing promotes strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, with a wide range of materials. The inherent flexibility of the polyurethane chains allows for excellent surface wetting, ensuring intimate contact between the adhesive and the substrate, which maximizes the effectiveness of these intermolecular forces. The stable cycloaliphatic backbone of this compound ensures that these adhesive bonds are durable and resistant to environmental degradation, leading to reliable long-term performance on diverse substrates from metals to polymers.

Development of Advanced Coatings and Films

This compound is widely utilized as a cross-linking agent to enhance the durability and stability of coatings and films. sigmaaldrich.com Its bifunctional nature allows it to react with polyols and other active hydrogen-containing compounds to create a densely cross-linked polymer network. researchgate.net This network structure is key to the performance of the final coating.

Coatings formulated with this diisocyanate exhibit excellent mechanical properties, including high hardness and abrasion resistance. amchemproducts.com The aliphatic character of this compound imparts superior weatherability and UV stability compared to aromatic isocyanate-based coatings, which are prone to yellowing over time. This makes it an ideal component for clear coats and topcoats in automotive and aerospace applications where long-term aesthetic and protective qualities are paramount. Additionally, its use in solvent-free, 100% solids polyurethane coatings contributes to more environmentally friendly formulations by reducing the emission of volatile organic compounds (VOCs). amchemproducts.com These advanced coatings act as effective barrier layers, protecting substrates from moisture and chemical ingress. amchemproducts.com

UV-Curable Coating Systems for Surface Modification and Protection

The use of this compound in ultraviolet (UV)-curable coating systems offers a pathway to developing high-performance surface treatments. These systems, which utilize UV light to initiate rapid polymerization, can be formulated to exhibit superior hardness, chemical resistance, and adhesion. The incorporation of this cycloaliphatic diisocyanate into urethane acrylate (B77674) oligomers is a key strategy. These oligomers, when combined with reactive diluents and photoinitiators, form coatings with a high crosslink density upon curing.

Research into these formulations demonstrates that the properties of the resulting films can be finely tuned. For instance, the choice of photoinitiator and the UV dose significantly impact the curing behavior and the final characteristics of the coating. Studies have shown that coatings cured with specific photoinitiators, such as 2-hydroxy-2-methyl-1-phenyl-propan-1-one or 1-hydroxy-cyclohexyl-phenyl-ketone, exhibit superior performance when cured in the presence of air. researchgate.net The resulting coatings can achieve high gel content, indicating a high degree of crosslinking, which is crucial for properties like scratch and chemical resistance. adhesion.kr

The performance of these UV-cured coatings can be quantified through various analytical techniques. For example, the thermal stability can be assessed using thermogravimetric analysis (TGA), which has shown that such cured films can be stable up to 200°C with minimal weight loss. researchgate.net Mechanical properties are also a key focus, with studies showing significant improvements in tensile strength and modulus upon the addition of other components to the formulation. researchgate.netmdpi.com

Research into Anti-Corrosion and Durable Coating Formulations

The inherent durability of polyurethanes derived from this compound makes them a subject of interest for anti-corrosion and durable coating applications. rsc.org The cycloaliphatic nature of this diisocyanate contributes to good light stability and resistance to hydrolysis, which are critical for long-lasting protective coatings. mdpi.comsemanticscholar.org

Research in this area often involves the formulation of polyurethane coatings and the subsequent evaluation of their protective properties using techniques like electrochemical impedance spectroscopy (EIS). EIS studies on acrylic polyurethane coatings have shown that the ratio of isocyanate to hydroxyl (NCO/OH) groups is a critical factor in determining the corrosion resistance. rsc.org Higher NCO/OH ratios, within a certain range, have been found to provide better corrosion protection, with impedance moduli remaining high even after prolonged immersion in corrosive media. rsc.org

The incorporation of functionalized nanoparticles into polyurethane coatings is another avenue of research to enhance their anti-corrosion performance. For example, the addition of functionalized graphene or graphene oxide nanosheets has been shown to improve the tribological and anti-corrosion properties of polyurethane composite coatings. mdpi.com Similarly, encapsulating corrosion inhibitors within nanoparticles and dispersing them in a polyurethane matrix can significantly increase the time it takes for corrosion to initiate. researchgate.net While these studies demonstrate the potential of polyurethane coatings for corrosion protection, specific research focusing on formulations exclusively derived from this compound and their anti-corrosion performance is an area for further investigation.

Optical Materials and Transparent Polymers Research

The development of advanced optical materials and transparent polymers is another significant area of research for this compound. Its non-aromatic structure is advantageous for creating polymers with high light transmittance and stability.

Design and Synthesis of High Refractive Index Polymers

This compound is a valuable monomer in the synthesis of high refractive index polymers (HRIPs), particularly polythiourethanes. The introduction of sulfur-containing moieties, in combination with the isocyanate groups of this compound, can lead to polymers with desirable optical properties. For instance, the reaction of this compound with sulfur-containing thiols can yield polythiourethanes with a high refractive index. researchgate.net

The synthesis of these materials is often a one-step process, and their properties can be tailored by the choice of co-monomers and catalysts. Research has shown that the resulting polymers can exhibit not only a high refractive index but also good thermal and mechanical properties. researchgate.net The refractive index of polymers is a key parameter for their application in optical devices, and values can be precisely measured using techniques like spectroscopic ellipsometry. nih.gov

| Monomer System | Resulting Polymer | Refractive Index (at 589 nm) |

| 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol and this compound | Polythiourethane | >1.6 |

| Bifunctional carbazole (B46965) derivatives and isophorone diisocyanate | Carbazole-based Polyurethane | ~1.62 |

| Titania nanoparticles in a polymer matrix | Nanocomposite Coating | up to 1.668 |

This table presents a selection of high refractive index polymers and is for illustrative purposes. The refractive index can vary based on the specific formulation and synthesis conditions.

Light Stability and Transparency in Advanced Optical Systems

The aliphatic nature of this compound contributes to the excellent light stability of the resulting polymers, a crucial characteristic for materials used in advanced optical systems. mdpi.comsemanticscholar.org Unlike aromatic isocyanates, which can lead to yellowing upon exposure to UV light, polymers based on this cycloaliphatic diisocyanate tend to maintain their transparency over time.

The transparency of these polymers can be evaluated using UV-visible spectroscopy, which measures the amount of light transmitted through a material as a function of wavelength. mdpi.com Studies on polyurethane films have demonstrated that it is possible to achieve high transmittance (over 80%) in the visible range, ensuring the material is essentially colorless and suitable for optical applications. mdpi.com

The photostability of polymers can be further investigated by monitoring changes in their UV-vis and infrared spectra after prolonged exposure to light. While the specific photostability of polymers derived solely from this compound requires more targeted research, the general trend for aliphatic polyurethanes points towards superior performance compared to their aromatic counterparts. mdpi.com

Biomedical and Bio-inspired Polymeric Systems Research (excluding clinical human trial data)

The biocompatibility and tunable mechanical properties of polyurethanes make them highly suitable for biomedical applications. Research in this area is focused on creating materials that can safely interact with biological systems and support tissue regeneration.

Investigation of Biocompatible Polyurethanes and Hydrogels for Tissue Engineering

This compound is a building block for creating biocompatible polyurethanes and hydrogels for tissue engineering scaffolds. mdpi.comresearchgate.net These scaffolds are designed to mimic the extracellular matrix and provide a supportive environment for cell growth and tissue formation. semanticscholar.orgnih.gov

The mechanical properties of these scaffolds are critical and can be tailored by adjusting the formulation, such as the NCO:OH ratio. nih.gov Research has shown that increasing this ratio can lead to scaffolds with larger pore sizes and higher compressive strength and modulus. nih.gov These porous structures are essential for cell infiltration and nutrient transport.

Biocompatibility is assessed through in vitro studies, where cells are cultured on the scaffolds and their attachment, growth, and viability are monitored. Studies on polyurethane scaffolds have demonstrated suitable cell attachment and proliferation, indicating a high level of biocompatibility. nih.govnih.gov Furthermore, the use of this compound can lead to the formation of biodegradable hydrogels, which are advantageous for controlled drug delivery applications. rsc.orgresearchgate.net

| Scaffold Material | Key Findings |

| Polyurethane scaffolds from polycaprolactone (B3415563) and hexamethylene diisocyanate | Regular distribution of interconnected pores (50-300 μm), suitable cell attachment and growth. nih.gov |

| Polyurethane-poly(ethylene glycol) diacrylate hydrogels | Support cell adhesion and viability when modified with cell adhesion peptides. nih.gov |

| Biodegradable porous polyurethane scaffolds | Good in vivo biocompatibility with a mild inflammatory response. researchgate.net |

This table summarizes findings from research on polyurethane-based scaffolds for tissue engineering. The specific diisocyanate used may vary between studies.

Fabrication of Niche-Mimicking Polymer Hydrogels for Biological Studies

In the field of biomedical research, creating three-dimensional cellular environments that accurately mimic the native extracellular matrix (ECM) is crucial for studying cell behavior and disease progression. This compound serves as a key cross-linking agent in the fabrication of such niche-mimicking polymer hydrogels. sigmaaldrich.comsigmaaldrich.com

The formation of these hydrogels typically involves the reaction of the isocyanate groups of this compound with multi-functional polyols, such as polyethylene (B3416737) glycol (PEG), in an aqueous environment. The isocyanate groups react with the hydroxyl groups of the polyol to form stable urethane linkages, creating a cross-linked polymer network. The resulting hydrogel encapsulates a large amount of water, forming a soft, porous structure that emulates the physical properties of soft tissues.

A significant research application of these hydrogels is in cancer biology. For instance, hydrogels synthesized using this compound have been employed to create platforms for identifying molecular targets in the treatment of pancreatic cancer. sigmaaldrich.comsigmaaldrich.com By tuning the hydrogel's properties, such as stiffness and porosity, researchers can simulate the tumor microenvironment and study cancer cell responses to various stimuli in a controlled, biologically relevant setting.

Research into Controlled Release Systems for Academic Applications

The development of systems for the controlled and sustained release of therapeutic agents is a major focus of academic research. This compound is utilized in creating biodegradable hydrogels that can function as effective controlled release vehicles. sigmaaldrich.comsigmaaldrich.com The polymers formed from this diisocyanate can be designed to be biodegradable, meaning they break down over time into non-toxic byproducts. sigmaaldrich.com

The mechanism of controlled release is based on the gradual degradation of the hydrogel matrix. As the urethane or other labile linkages within the polymer network hydrolyze, the encapsulated molecules are slowly released into the surrounding environment. The release rate can be tailored by adjusting several factors:

Polymer Composition: The choice of polyol and the cross-linking density of the hydrogel network influence the degradation rate.

Encapsulated Molecule: The size and chemical nature of the molecule to be released also play a role in its diffusion out of the hydrogel.

These systems are valuable in academic settings for studying the delivery kinetics of various molecules, from small-molecule drugs to larger proteins, providing a versatile platform for fundamental research in drug delivery.

Materials for Additive Manufacturing (3D Printing)

Additive manufacturing, or 3D printing, requires highly specialized materials with properties tailored to specific printing technologies. This compound is a component used in formulating advanced resins for these processes, particularly in vat photopolymerization.

Resin Formulations for Vat Photopolymerization Technologies

Vat photopolymerization techniques, such as Stereolithography (SLA) or Digital Light Processing (DLP), build objects layer-by-layer by selectively curing a liquid photopolymer resin with light. This compound is used as a foundational monomer in the synthesis of the oligomers that form the backbone of these resins.

Its primary role is to react with polyols to form a polyurethane prepolymer or oligomer. This oligomer provides the core mechanical properties, such as flexibility and toughness, to the final cured material. A typical resin formulation for vat photopolymerization is a complex mixture, and its components are outlined in the table below.

Table 1: Typical Components of a Vat Photopolymerization Resin Formulation

| Component | Example Compound(s) | Function in the Resin |

|---|---|---|

| Oligomer/Prepolymer | Urethane acrylate (synthesized using this compound and a polyol) | Provides the main structural properties (flexibility, strength, durability) to the final part. |

| Reactive Diluent | 1,6-Hexanediol diacrylate (HDDA), Isobornyl acrylate (IBOA) | Lowers the viscosity of the resin for proper processing and co-polymerizes into the network to modify properties. |

| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (Irgacure 819) | Absorbs light (UV/Visible) and generates free radicals to initiate the polymerization (curing) process. |

| Additives | Dyes, Pigments, Stabilizers | Provide color, prevent premature polymerization, and enhance the stability of the liquid resin. |

The alicyclic structure of this compound contributes to good thermal and UV stability in the resulting polyurethane, which is a desirable characteristic for durable 3D printed parts.

Development of Photo-curable Polyurethane Acrylate Systems for 3D Printing

To make the polyurethane systems suitable for photopolymerization, they must be functionalized with photo-curable groups. This leads to the development of polyurethane acrylate (PUA) oligomers. The synthesis is a multi-step process:

Polyurethane Formation: this compound is reacted with a diol (e.g., a polyester (B1180765) or polyether polyol). The reaction is controlled to leave unreacted isocyanate groups at the ends of the polymer chains.

Acrylate End-capping: A hydroxyl-functional acrylate monomer, such as 2-hydroxyethyl acrylate (HEA), is introduced. The hydroxyl group of the HEA reacts with the terminal isocyanate groups on the polyurethane prepolymer.

This "end-capping" process attaches acrylate functional groups to the polyurethane backbone. These acrylate groups are capable of rapid, light-induced free-radical polymerization. When this PUA oligomer is mixed with reactive diluents and a photoinitiator, it forms a complete resin system ready for 3D printing. These PUA systems are highly valued because they combine the elasticity and toughness of polyurethanes with the fast curing and high resolution of acrylate-based photopolymerization.

Energetic Materials Research (Academic Context)

In the academic study of energetic materials, research is ongoing to develop new polymers that can act as binders for explosive or propellant formulations. These binders are critical for providing mechanical integrity to the energetic composite and for modifying its performance characteristics.

Incorporation into Energetic Heterocyclic-Based Oligomers and Polymers

Theoretically, diisocyanates like this compound can be used as curatives or structural backbones for energetic polymer binders. In this context, the diisocyanate would be reacted with an energetic polyol—a polymer that has energetic functional groups (like nitrate (B79036) esters or azides) as part of its structure. This reaction forms a cross-linked energetic polyurethane binder. The binder's role is to encapsulate crystalline energetic materials (like HMX or RDX) into a solid, mechanically stable matrix.

However, publicly available research specifically detailing the incorporation of this compound into heterocyclic-based energetic oligomers and polymers is limited. While it can serve as a curative for hydroxyl-terminated energetic polymers in general, its specific use with energetic heterocyclic compounds is not widely documented in open literature. The primary focus in this area has often been on other energetic binders such as poly glycidyl (B131873) nitrate (PGN) or glycidyl azide (B81097) polymer (GAP).

Investigation of Thermal Stability and Energy Release Mechanisms in Research

The thermal stability and energy release mechanisms of this compound are critical parameters that influence its application in the synthesis of advanced materials, particularly in fields requiring high thermal endurance. While comprehensive research focusing solely on the thermal decomposition of the pure monomer is limited in publicly available literature, the thermal behavior of polymers derived from it provides significant insights into its stability.

General Reactivity and Decomposition:

This compound is a highly reactive diisocyanate. sigmaaldrich.comsigmaaldrich.com Its isocyanate (-NCO) groups are susceptible to reaction with a variety of functional groups, a characteristic that is fundamental to its use in polymerization. nih.gov Under thermal stress, such as in a fire, hazardous decomposition products are expected to form, primarily carbon oxides (CO, CO₂) and nitrogen oxides (NOx). sigmaaldrich.com The isocyanate groups themselves are known to react exothermically with numerous substances, including amines, alcohols, and water, which can lead to the release of heat and, in the case of water, carbon dioxide gas. nih.gov

Thermal Properties of Derived Polymers:

The primary application of this compound is in the formation of polymers, such as polyurethanes, which exhibit enhanced thermal stability. sigmaaldrich.comsigmaaldrich.com Studies on the thermal degradation of polyurethanes provide indirect evidence of the stability imparted by the this compound moiety.

The thermal degradation of polyurethanes is a multi-stage process. The initial decomposition often involves the dissociation of the urethane linkage back into the isocyanate and a polyol. osti.gov This initial dissociation is a reversible reaction that typically begins at temperatures between 200 to 250°C. osti.gov Subsequent, irreversible decomposition mechanisms can occur at higher temperatures, leading to the formation of various volatile products. osti.gov

Data on Thermal Degradation of Related Polyurethanes:

To illustrate the typical data obtained from such research, the following table shows representative activation energies for the thermal degradation of polyurethanes based on different diisocyanates. It is important to note that these values are for comparison and are not specific to polyurethanes derived from this compound.

| Diisocyanate Component in Polyurethane | Activation Energy (Ea) in kJ/mol (Method) | Reference |

| Methylene diphenyl diisocyanate (MDI) | 256.4 (KAS) | researchgate.net |

| Isophorone diisocyanate (IPDI) | 188.2 (KAS) | researchgate.net |

| 2,2,4-trimethyl hexamethylene diisocyanate (TMDI) | 183.6 (KAS) | researchgate.net |

| Toluene diisocyanate (TDI) | 155.7 (FWO) | researchgate.net |

Energy Release Mechanisms:

The energy release during the decomposition of this compound and its polymers is primarily associated with combustion and exothermic decomposition reactions. The isocyanate groups can undergo exothermic reactions with various materials. nih.gov In the event of a fire, the combustion of the hydrocarbon backbone and the nitrogen-containing functional groups would release significant thermal energy. The specific heat of combustion for this compound is not detailed in the available search results, but it is classified as a combustible material. thegoodscentscompany.com

Theoretical and Computational Investigations of 1,3 Bis Isocyanatomethyl Cyclohexane Systems

Molecular Modeling of Monomer Reactivity and Conformational Analysis

Molecular modeling of the 1,3-Bis(isocyanatomethyl)cyclohexane monomer is fundamental to understanding its reactivity and steric profile. The monomer consists of a cyclohexane (B81311) ring with two isocyanatomethyl groups attached at the 1 and 3 positions. nih.gov This structure exists as a mixture of cis and trans geometric isomers. sigmaaldrich.com

The reactivity of the isocyanate (-N=C=O) groups is a key focus. Computational studies on similar systems, such as the reaction between phenyl isocyanate and methanol, utilize methods like the G3MP2BHandHLYP composite method to model the urethane (B1682113) formation mechanism. mdpi.com These models show that the N=C=O group's carbon atom acts as an electrophile, which is attacked by a nucleophile like the oxygen atom of a hydroxyl group. mdpi.com The reaction is often catalyzed, and computational models can effectively predict the significant decrease in the reaction's energy barrier in the presence of various catalysts. mdpi.com

Conformational analysis of the cyclohexane ring is critical, as its three-dimensional shape influences how the reactive isocyanate groups are presented. Cyclohexane and its derivatives are not planar. libretexts.org They predominantly adopt a "chair" conformation, which is the most stable form as it minimizes both angle strain and torsional strain. libretexts.orgwikipedia.org The substituents on the ring can be in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.me For substituted cyclohexanes, the conformation with the substituent in the equatorial position is generally more energetically favorable due to reduced steric hindrance. wikipedia.org The dynamic interconversion, or "ring flip," between two chair conformations is an important feature that affects molecular reactivity. fiveable.meacs.org

Table 5.1: Key Conformational and Reactive Properties of Cyclohexane-Based Monomers

| Property | Description | Significance for this compound |

| Ring Conformation | The most stable three-dimensional shape adopted by the cyclohexane ring. | Predominantly the chair conformation, which minimizes steric and torsional strain. libretexts.orgwikipedia.org |